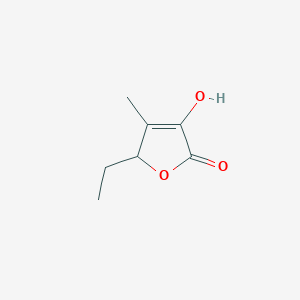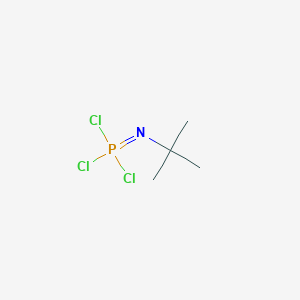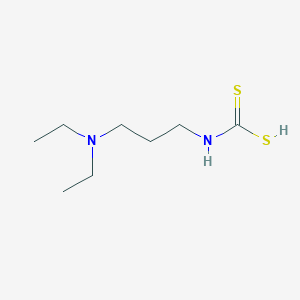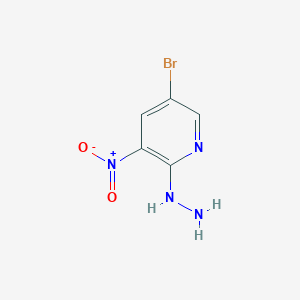
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one
Übersicht
Beschreibung
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one is a compound with a sweet, maple, and caramel odor, which is significant in the flavor industry. It is a derivative of 5-hydroxyfuran-2(5H)-one, a structure that serves as a core for various synthetic applications due to its functional groups that allow for diverse chemical reactions .
Synthesis Analysis
The synthesis of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one has been achieved starting from diethyl oxalate through a Grignard reaction followed by condensation. The study explored the effects of different bases on the condensation process of the intermediate, ethyl 2-oxobutanoate, with propanal. It was found that the use of a weaker base like K2CO3 led to predominant self-condensation, while stronger bases such as LDA or t-BuOK increased the yield of the desired product. The optimal conditions involved using t-BuOK, which suppressed self-condensation and produced the target compound in about 90% separated yield .
Molecular Structure Analysis
The molecular structure of related 5-hydroxyfuran-2(5H)-one derivatives has been established through various methods, including X-ray single-crystal diffraction studies. For instance, the structure of 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone, a related compound, was confirmed using this technique, which provides insights into the arrangement of atoms within the molecule and can be extrapolated to understand the structure of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one .
Chemical Reactions Analysis
The chemical reactivity of 5-hydroxyfuran-2(5H)-one derivatives, including the ethyl and methyl substituted variants, is influenced by the presence of functional groups such as hydroxyl and furan ring. These groups allow for various transformations, including halolactonization, hydroxylation, and other modifications that can lead to a wide range of products. The synthesis of 4-halo-5-hydroxyfuran-2(5H)-ones, for example, involves sequential halolactonization and hydroxylation reactions, which could be applied to the synthesis of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by the substituents on the furan ring. In the case of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one, the ethyl and methyl groups contribute to its distinct sweet, maple, and caramel odor, which is valuable in flavor chemistry. The molecular weight, solubility, boiling point, and other physical properties are determined by the molecular structure, which can be deduced from related compounds synthesized and characterized in the literature .
Wissenschaftliche Forschungsanwendungen
Flavor Enhancements in Animal Feed
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one, along with its derivative 3-hydroxy-4,5-dimethylfuran-2(5H)-one, is used as a flavoring in animal feed. These compounds are considered safe at specific concentrations for various animal species, including poultry, pigs, cattle, and salmonids. Their usage is crucial for enhancing the palatability of animal feed, contributing to better feed intake and overall animal health (Hogstrand, 2014).
Stereochemical Studies and Odor Evaluation
A significant aspect of research on this compound involves its stereochemistry. The compound and its isomers, including 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one, have been separated and studied for their odor characteristics. Understanding the relationship between the compound's stereochemistry and its odor properties is essential for applications in flavor and fragrance industries (Monde et al., 2009).
Synthesis Techniques
Research has also been focused on the efficient synthesis of related compounds like 4-Halo-5-hydroxyfuran-2(5H)-ones. Such synthetic methods, involving halolactonization and gamma-hydroxylation, are pivotal in creating various derivatives for potential use in pharmaceuticals, agrochemicals, and flavor industries (Ma et al., 2004).
Atmospheric Chemistry Studies
This compound is also studied in the context of atmospheric chemistry. Research in this area aims to understand how compounds like 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one behave when exposed to atmospheric elements like chlorine atoms, which is crucial for assessing environmental impact and safety (Villanueva et al., 2009).
Natural Occurrence and Isolation
Studies have also isolated this compound from natural sources, such as acid hydrolyzed soy protein. This aspect of research highlights the compound's presence and potential roles in various natural products, which could have implications in food science and nutrition (Manley et al., 1980).
Catalytic Reduction in Biorefinery
The compound has relevance in the catalytic reduction of biomass-derived furanic compounds, a process essential in biorefinery for producing biofuels and other valuable chemicals. Understanding the reaction mechanisms and developing efficient catalysts for such transformations is crucial for sustainable chemical production (Nakagawa et al., 2013).
Eigenschaften
IUPAC Name |
2-ethyl-4-hydroxy-3-methyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h5,8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFQZPBIRYFPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=C(C(=O)O1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052441 | |
| Record name | 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, yellow liquid with a maple, butterscotch odour | |
| Record name | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/39/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water | |
| Record name | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/39/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.134-1.144 | |
| Record name | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/39/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one | |
CAS RN |
698-10-2 | |
| Record name | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Abhexon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ETHYL-3-HYDROXY-4-METHYL-2(5H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J007136N0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
21 °C | |
| Record name | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)





